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Compound of Interest

Compound Name: omega-agatoxin TK
CAS No.: 158484-42-5
Cat. No.: B600016
Get Quote
. J

Executive Verdict: Synthetic Omega-Agatoxin TK is not functionally equivalent to the native
toxin unless it is explicitly synthesized with a D-Serine residue at position 46. Standard solid-
phase peptide synthesis (SPPS) assuming an all-L-amino acid sequence yields a product with
80-90 fold lower potency. Researchers must verify the stereochemistry of residue 46 to ensure
experimental validity.

Introduction: The Cav2.1 Blockade Standard

Omega-Agatoxin TK (

-Aga-TK) is a 48-amino acid peptide toxin originally isolated from the venom of the American
funnel-web spider, Agelenopsis aperta. It is a potent, state-dependent antagonist of P/Q-type
voltage-gated calcium channels (Cav2.1), widely used to dissect synaptic transmission in
cerebellar Purkinje cells and hippocampal neurons.

While

-Agatoxin IVA is often cited as the primary P-type blocker,

-Aga-TK is approximately 10-12 times more abundant in the native venom and exhibits distinct
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kinetic properties, making it a critical tool for differentiating P-type (slow inactivating) from Q-
type (rapid inactivating) currents.

The Synthetic Trap: The Serine-46 Chirality Crisis

The most critical failure point in utilizing synthetic

-Aga-TK lies in a post-translational modification unique to the native venom.

The Discovery

Early attempts to synthesize

-Aga-TK based on the gene sequence (coding for L-Serine at position 46) resulted in a peptide
that was chemically identical in mass but pharmacologically inert compared to the native toxin.
Subsequent enantiomer analysis by Kuwada et al. revealed that the native venom contains a

specific peptide isomerase that converts L-Serine to D-Serine at position 46 during maturation.

Structural Consequence
The C-terminal tail of the toxin, specifically the configuration of Ser46, stabilizes the
-sheet structure formed by the four disulfide bonds (Cys knot motif). The L-Ser46 isomer

("Standard Synthetic") suffers from a conformational misalignment in this tail region, drastically
reducing its affinity for the Cav2.1 pore.
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Figure 1: The biosynthetic divergence between native processing and standard synthesis. Only
the D-Ser46 synthetic route yields a functional toxin.

Efficacy Comparison Data

The following data consolidates electrophysiological findings comparing Native, Synthetic (D-
Ser), and Synthetic (L-Ser) variants on P-type calcium channels (Purkinje neurons).
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Native
Feature Synthetic [D-Ser46] Synthetic [L-Ser46]
-Aga-TK
Primary Target Cav2.1 (P-type) Cav2.1 (P-type) Cav2.1 (Weak affinity)
IC50 (P-type) ~60 nM ~60 nM ~4,700 nM (>4 uM)
Potency Ratio 1.0 (Reference) 1.0 (Equivalent) ~0.01 (100x weaker)
Reversibility Very Slow Very Slow Rapid / Washable
o ] ) Poor (Non-specific at
Selectivity High (vs N/L-type) High

high conc)

Key Insight: Using the L-Ser synthetic variant at 100 nM (standard dose) will result in 0%
inhibition, leading to false negatives in P-type channel identification.

Experimental Protocols & Validation

To ensure data integrity, researchers must validate the source material and use a self-validating
patch-clamp protocol.

A. Reconstitution & Handling[1][2]

o Solvent: Reconstitute lyophilized toxin in distilled water or 2100 mM NacCl. Avoid phosphate
buffers during initial dissolution to prevent precipitation.

o Stock Concentration: Prepare a 100 uM stock. Aliquot into low-binding tubes (e.g.,
siliconized) to prevent peptide loss.

¢ Storage: -20°C or -80°C. Avoid repeated freeze-thaw cycles (max 2).

B. Identity Verification (The "D-Ser Check")

If the Certificate of Analysis (CoA) does not explicitly state "D-Ser46" or "Co-elution with native
standard,” perform a bioassay check:

o Test System: Rat cerebellar Purkinje cells (rich in P-type).[3]

e Dose: Apply 50 nM of the toxin.
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e Pass Criteria: >40% inhibition of
within 5 minutes.

 Fail Criteria: <5% inhibition (indicates L-Ser isomer).

C. Electrophysiology Protocol (Whole-Cell Patch Clamp)

This protocol isolates P-type currents to verify toxin efficacy.
e Solutions:
o External: 10 mM BacCl2 (charge carrier), 1 uM TTX (block Na+), 1 uM

-CgTx-GVIA (block N-type), 5 uM Nimodipine (block L-type).

o Internal: Cs-based solution (block K+ channels).
» Voltage Protocol:

o Holding potential: -80 mV.

o Test pulse: Depolarize to 0 mV for 100 ms.

o Frequency: 0.1 Hz (to monitor rundown vs. block).
e Application:

o Establish stable baseline (run for 5 mins).

o Perfuse

-Aga-TK (100 nM).

o Measure peak current amplitude.

o Note: Blockade is time-dependent. Full effect may take 5—-10 minutes.
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Figure 2: Decision tree for validating toxin efficacy in a patch-clamp setup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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